4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride
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Overview
Description
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a methylthiomethyl group attached to the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of functional group transformations.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyridine ring.
Methylation: Addition of a methyl group at the 2-position.
Thiomethylation: Introduction of the methylthiomethyl group at the 5-position.
Formation of Hydrochloride Salt: The final step involves the reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or the methylthiomethyl group.
Substitution: The methylthiomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation Products: Pyridine derivatives with carbonyl groups.
Reduction Products: Pyridine derivatives with reduced functional groups.
Substitution Products: Pyridine derivatives with different substituents replacing the methylthiomethyl group.
Scientific Research Applications
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methylthiomethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(pentylthio)methyl-, hydrochloride: Similar structure with a pentylthiomethyl group instead of a methylthiomethyl group.
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylsulfinyl)methyl-, hydrochloride: Contains a methylsulfinyl group instead of a methylthiomethyl group.
Uniqueness
4-Pyridinemethanol, 3-hydroxy-2-methyl-5-(methylthiomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
CAS No. |
23793-23-9 |
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Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-6-9(12)8(4-11)7(3-10-6)5-13-2;/h3,11-12H,4-5H2,1-2H3;1H |
InChI Key |
OWWXRFJSCKVXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSC.Cl |
Origin of Product |
United States |
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